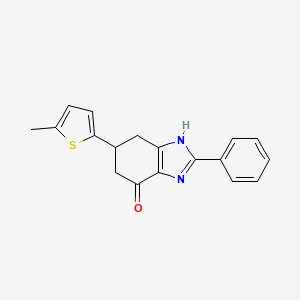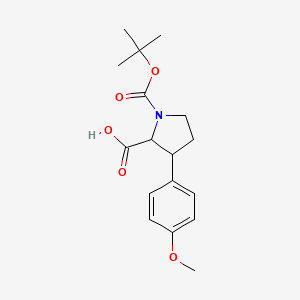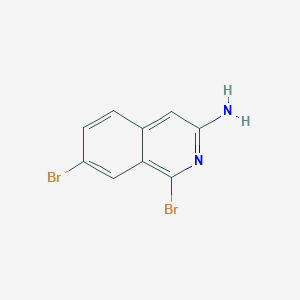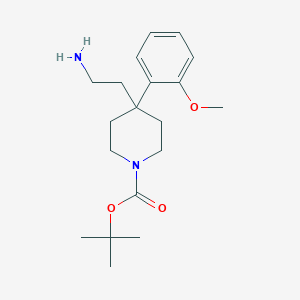![molecular formula C8H14N4O B1469788 2-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amin CAS No. 1384427-82-0](/img/structure/B1469788.png)
2-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amin
Übersicht
Beschreibung
The compound “2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This class of compounds, despite their relatively simple structure, has proved to be remarkably versatile in different areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .
Wissenschaftliche Forschungsanwendungen
Therapeutische Anwendungen in der Medizin
Der Triazolopyridin-Kern wurde für seine potenziellen therapeutischen Anwendungen erkannt. Insbesondere werden Isoformen wie FABP4 und FABP5 als potenzielle Ziele für die Behandlung von Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes angesehen .
Chemische Umlagerungen
Die Dimroth-Umlagerung ist eine effektive Methode zur Herstellung von Triazolopyridinen mit Akzeptorsubstituenten im Pyridinring .
Zukünftige Richtungen
The future directions for research on “2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine” and related compounds could involve further exploration of their potential applications in drug design, particularly as potential treatments for cancer and other diseases . Further studies could also focus on optimizing the synthesis methods and investigating the physical and chemical properties of these compounds.
Wirkmechanismus
Mode of Action
Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives are known to bind selectively to their target kinases, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Pharmacokinetics
It is generally important for such compounds to have good cell permeability and stability to ensure effective bioavailability .
Result of Action
The inhibition of target kinases by similar compounds can lead to changes in cellular processes, potentially resulting in anti-proliferative or immunomodulatory effects .
Biochemische Analyse
Biochemical Properties
2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Janus kinases (JAK1 and JAK2), which are involved in cell signaling pathways . The compound acts as an inhibitor of these enzymes, thereby modulating the signaling pathways that regulate cell growth and immune responses. Additionally, it has been shown to interact with other biomolecules such as RORγt, PHD-1, and various cytokines, influencing their activity and stability .
Cellular Effects
The effects of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, the compound impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine exerts its effects through various mechanisms. It binds to the active sites of enzymes such as JAK1 and JAK2, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of signaling pathways that promote cell growth and immune responses. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity and continues to exert its effects on cellular function even after prolonged exposure . The specific temporal dynamics of its effects may vary depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that may retain or exhibit altered biological activity . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to different cellular compartments . It may also bind to plasma proteins, influencing its bioavailability and distribution in the body . The localization and accumulation of the compound in specific tissues and organs are critical determinants of its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity . The subcellular distribution of the compound is essential for understanding its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-13-5-7-10-8-3-2-6(9)4-12(8)11-7/h6H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJLUSRTMOENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-82-0 | |
| Record name | 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)
![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)



![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)


